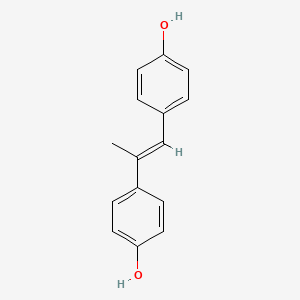
4-CHLOROANILINE-UL-14C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloroaniline-UL-14C is a radiolabeled compound with the molecular formula Cl14C6H4NH2. It is a derivative of 4-chloroaniline, where the carbon atoms are labeled with the radioactive isotope carbon-14. This compound is primarily used in scientific research to trace and study the behavior of 4-chloroaniline in various chemical and biological systems.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloroaniline-UL-14C is synthesized by introducing carbon-14 into the molecular structure of 4-chloroaniline. The typical synthetic route involves the reduction of 4-nitrochlorobenzene, which is prepared by the nitration of chlorobenzene. The reduction process is carried out using reducing agents such as iron powder and hydrochloric acid, or catalytic hydrogenation over a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of radioactive materials and adherence to strict safety protocols to prevent contamination and ensure the safety of workers. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of radiolabeling and purity .
化学反应分析
Types of Reactions
4-Chloroaniline-UL-14C undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo compounds.
Reduction: The nitro group in 4-nitrochlorobenzene is reduced to form 4-chloroaniline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as iron powder, hydrochloric acid, or catalytic hydrogenation using palladium on carbon are used.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Products include 4-nitroaniline, 4-nitrosoaniline, and azo compounds.
Reduction: The primary product is 4-chloroaniline.
Substitution: Products vary depending on the nucleophile used, such as 4-hydroxyaniline, 4-aminoaniline, or 4-thioaniline.
科学研究应用
4-Chloroaniline-UL-14C is widely used in scientific research due to its radiolabeled nature. Some of its applications include:
Environmental Studies: Tracing the degradation and transformation of 4-chloroaniline in soil and water systems.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of 4-chloroaniline in biological systems.
Toxicology: Investigating the toxic effects and metabolic pathways of 4-chloroaniline in living organisms.
Chemical Synthesis: Serving as a precursor in the synthesis of radiolabeled pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-chloroaniline-UL-14C involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including oxidation and conjugation reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as proteins and DNA, potentially causing toxic effects. The radiolabeled carbon-14 allows researchers to track these interactions and study the compound’s behavior in detail .
相似化合物的比较
Similar Compounds
2-Chloroaniline: An isomer of 4-chloroaniline with the chlorine atom in the ortho position.
3-Chloroaniline: An isomer of 4-chloroaniline with the chlorine atom in the meta position.
4-Bromoaniline: A similar compound where the chlorine atom is replaced with a bromine atom.
Uniqueness of 4-Chloroaniline-UL-14C
This compound is unique due to its radiolabeled carbon-14, which allows for precise tracing and analysis in scientific research. This radiolabeling provides a significant advantage in studying the compound’s behavior, metabolism, and interactions in various systems compared to its non-labeled counterparts .
属性
CAS 编号 |
108321-68-2 |
|---|---|
分子式 |
C6H6ClN |
分子量 |
139.507 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


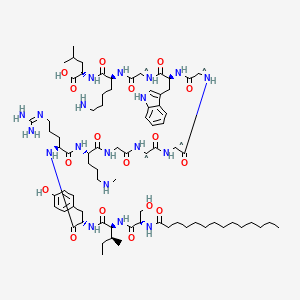
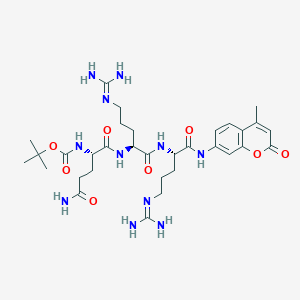
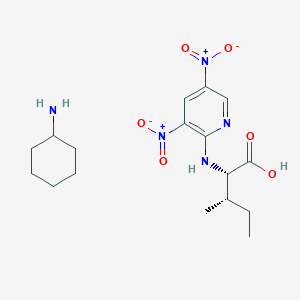

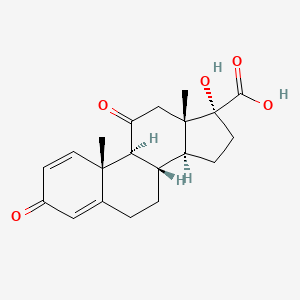
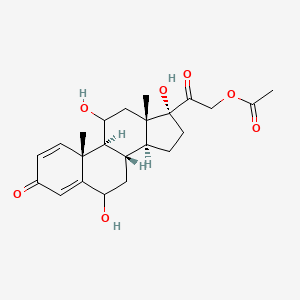
![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
